tert-Butyl 4-(hydroxymethyl)benzoate
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Overview
Description
tert-Butyl 4-(hydroxymethyl)benzoate: is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and a hydroxymethyl group is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The preparation of tert-Butyl 4-(hydroxymethyl)benzoate typically involves the esterification of 4-(hydroxymethyl)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be synthesized using similar esterification methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(hydroxymethyl)benzoate can undergo oxidation reactions where the hydroxymethyl group is oxidized to a carboxyl group, forming tert-Butyl 4-carboxybenzoate. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form tert-Butyl 4-(methyl)benzoate using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines. Reagents like thionyl chloride or phosphorus tribromide are commonly used for these transformations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: tert-Butyl 4-carboxybenzoate.
Reduction: tert-Butyl 4-(methyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: tert-Butyl 4-(hydroxymethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine:
Prodrug Development: The compound can be used in the development of prodrugs, where the ester group is hydrolyzed in vivo to release the active drug.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules through ester linkages.
Industry:
Polymer Chemistry: The compound is used in the synthesis of polymers and copolymers with specific properties. It acts as a monomer or comonomer in polymerization reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(hydroxymethyl)benzoate depends on the specific application. In prodrug development, the ester bond is hydrolyzed by esterases in the body to release the active drug. In bioconjugation, the ester linkage forms a stable bond between biomolecules and surfaces or other molecules.
Comparison with Similar Compounds
tert-Butyl 4-carboxybenzoate: Similar structure but with a carboxyl group instead of a hydroxymethyl group.
tert-Butyl 4-(methyl)benzoate: Similar structure but with a methyl group instead of a hydroxymethyl group.
Methyl 4-(hydroxymethyl)benzoate: Similar structure but with a methyl ester instead of a tert-butyl ester.
Uniqueness:
Hydroxymethyl Group: The presence of the hydroxymethyl group in tert-Butyl 4-(hydroxymethyl)benzoate provides unique reactivity, allowing for various chemical transformations that are not possible with similar compounds lacking this functional group.
tert-Butyl Ester: The tert-butyl ester group offers steric protection and stability, making the compound suitable for specific synthetic applications where other esters might be less effective.
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMZECMXYCZYSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143726-85-6 |
Source
|
Record name | tert-butyl 4-(hydroxymethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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